molecular formula C19H29N3O2 B15244372 2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide CAS No. 919107-24-7

2-Butyl-3-ethoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B15244372
CAS No.: 919107-24-7
M. Wt: 331.5 g/mol
InChI Key: WQRSKRTWHGTYDR-UHFFFAOYSA-N
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Description

2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structural features, including a butyl group, an ethoxy group, and an isopentyl group attached to the indazole core.

Preparation Methods

The synthesis of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. While the exact targets may vary, indazole derivatives often act by inhibiting enzymes or receptors involved in disease processes. For example, some indazole compounds are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide can be compared with other indazole derivatives, such as:

    1H-Indazole: Known for its use in various medicinal applications, including as an anticancer agent.

    2H-Indazole: Similar to 1H-indazole but with different substitution patterns and biological activities.

    Indazole-3-carboxamide: Another indazole derivative with potential therapeutic applications.

The uniqueness of 2-Butyl-3-ethoxy-N-isopentyl-2H-indazole-6-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties .

Properties

CAS No.

919107-24-7

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

2-butyl-3-ethoxy-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C19H29N3O2/c1-5-7-12-22-19(24-6-2)16-9-8-15(13-17(16)21-22)18(23)20-11-10-14(3)4/h8-9,13-14H,5-7,10-12H2,1-4H3,(H,20,23)

InChI Key

WQRSKRTWHGTYDR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OCC

Origin of Product

United States

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